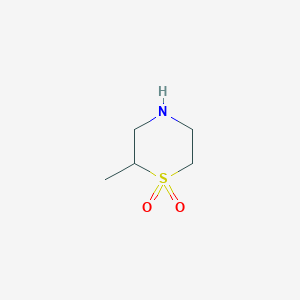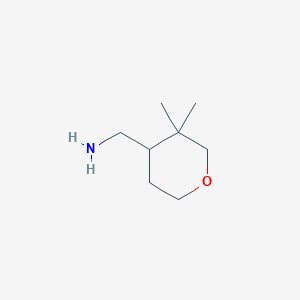
1,3,3,3-Tetrachloroprop-1-ene
Descripción general
Descripción
1,3,3,3-Tetrachloroprop-1-ene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a chlorinated derivative of propene and is known for its significant industrial applications, particularly in the synthesis of other chemicals. The compound is characterized by the presence of four chlorine atoms attached to the propene backbone, making it highly reactive and useful in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,3,3-Tetrachloroprop-1-ene can be synthesized through the chlorination of propene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an excess of chlorine to achieve complete chlorination .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where propene and chlorine gas are introduced in a controlled manner. The reaction is carried out under elevated pressures to enhance the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3,3-Tetrachloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated derivatives.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with hydrogen halides, leading to the formation of more complex chlorinated compounds
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition: Hydrogen chloride (HCl) gas under atmospheric pressure
Major Products Formed:
Substitution: 1,3,3,3-Tetrachloropropanol or 1,3,3,3-Tetrachloropropyl ether.
Reduction: 1,3,3-Trichloropropene or 1,3-Dichloropropene.
Addition: 1,1,3,3,3-Pentachloropropane
Aplicaciones Científicas De Investigación
1,3,3,3-Tetrachloroprop-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3,3,3-Tetrachloroprop-1-ene involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparación Con Compuestos Similares
- 1,1,3,3-Tetrachloropropene
- 1,1,1,3-Tetrachloropropane
- 1,1,3-Trichloropropene
- 1,1,1-Trichloropropane
Comparison: 1,3,3,3-Tetrachloroprop-1-ene is unique due to the specific positioning of the chlorine atoms on the propene backbone. This unique structure imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, 1,1,3,3-Tetrachloropropene has chlorine atoms on different carbon atoms, leading to different reactivity patterns and applications .
Propiedades
IUPAC Name |
(E)-1,3,3,3-tetrachloroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUPGXFVJLPDE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)










